molecular formula C17H14ClFN2O2 B2401620 2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide CAS No. 1436260-29-5

2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide

Cat. No.: B2401620
CAS No.: 1436260-29-5
M. Wt: 332.76
InChI Key: QYMZYVSZTDVSKS-UHFFFAOYSA-N
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Description

2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide is a complex organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups, including chloro, cyano, methoxy, fluoro, and methyl groups, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by nucleophilic substitution reactions. The initial step involves the acylation of a suitable aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups such as alkoxy or cyano groups .

Scientific Research Applications

2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2/c1-10-7-12(13(18)8-14(10)19)17(22)21-15(9-20)11-5-3-4-6-16(11)23-2/h3-8,15H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMZYVSZTDVSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)C(=O)NC(C#N)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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